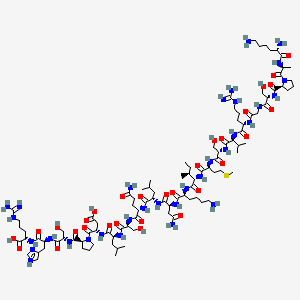
trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a deuterated derivative of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine, which is a potent inhibitor of the dopamine transporter.
Mecanismo De Acción
Trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 is a potent inhibitor of the dopamine transporter. It binds to the transporter and prevents the reuptake of dopamine from the synaptic cleft, leading to an increase in dopamine concentration in the brain. This increase in dopamine concentration can have various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
The increase in dopamine concentration caused by trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 can have various biochemical and physiological effects. Dopamine is a neurotransmitter that plays a crucial role in various brain functions such as movement, motivation, reward, and pleasure. The increase in dopamine concentration can lead to an enhancement of these functions, which can have both positive and negative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 has several advantages as a tool in scientific research. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool in studying the role of dopamine in various neurological and psychiatric disorders. However, the limitations of this compound include its high cost, limited availability, and potential toxicity.
Direcciones Futuras
There are several future directions for the use of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 in scientific research. One potential direction is the development of new drugs that target the dopamine transporter for the treatment of various neurological and psychiatric disorders. Another direction is the use of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 as a tool in studying the role of dopamine in various brain functions such as learning and memory. Additionally, the development of new methods for the synthesis of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 could lead to increased availability and reduced cost of this compound.
Conclusion:
In conclusion, trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound can be a valuable tool in studying the role of dopamine in various neurological and psychiatric disorders and can lead to the development of new drugs for the treatment of these disorders.
Métodos De Síntesis
The synthesis of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 involves the reaction of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine with deuterated hydrogen gas. This reaction leads to the replacement of four hydrogen atoms with deuterium atoms, resulting in the formation of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4.
Aplicaciones Científicas De Investigación
Trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 has potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. This compound can be used as a tool in studying the dopamine transporter and its role in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.
Propiedades
IUPAC Name |
[[(3S,4R)-1-benzyl-6,6-dideuterio-4-(4-fluorophenyl)piperidin-3-yl]-dideuteriomethyl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3S/c1-26(23,24)25-15-18-14-22(13-16-5-3-2-4-6-16)12-11-20(18)17-7-9-19(21)10-8-17/h2-10,18,20H,11-15H2,1H3/t18-,20-/m0/s1/i12D2,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWQMOLEYNRWBF-WGBHLSGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CN(CCC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@H]([C@@H](CN1CC2=CC=CC=C2)C([2H])([2H])OS(=O)(=O)C)C3=CC=C(C=C3)F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)



![[2S,3S,(+)]-1-Bromo-2,3-pentanediol](/img/structure/B563494.png)

![5-[[4-[2-(5-Acetylpyridin-2-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563496.png)



![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)